molecular formula C23H20N6O B11148535 {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

{[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

Cat. No.: B11148535
M. Wt: 396.4 g/mol
InChI Key: ZZTRPWKQYNXQAR-UHFFFAOYSA-N
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Description

The compound {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where the piperazine ring reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.

    Formation of the Methylidene Group: The final step involves the condensation of the intermediate with malononitrile to form the propanedinitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or amides.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines, secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structural features suggest potential activity as a ligand for various receptors or enzymes. It could be explored for its binding affinity and specificity in biochemical assays.

Medicine

In medicinal chemistry, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and blocking substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylpiperazine Derivatives: Molecules featuring the phenylpiperazine moiety with varying functional groups.

Uniqueness

The uniqueness of {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile lies in its combination of structural elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential for various applications sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C23H20N6O/c1-17-6-5-9-29-21(17)26-22(20(23(29)30)14-18(15-24)16-25)28-12-10-27(11-13-28)19-7-3-2-4-8-19/h2-9,14H,10-13H2,1H3

InChI Key

ZZTRPWKQYNXQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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